4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one
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Overview
Description
4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phthalazinone core, which is known for its biological activity, coupled with a fluorophenyl group and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one typically involves multiple steps, starting with the preparation of the phthalazinone core This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride The oxadiazole ring is then introduced through a cyclization reaction involving a nitrile oxide intermediate and a hydrazide
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazinone derivatives and oxadiazole-containing molecules. Examples include:
- 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one
- 4-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one
Uniqueness
What sets 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one apart is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the phthalazinone core with the oxadiazole ring also provides a unique scaffold for further functionalization and optimization in various applications.
Biological Activity
4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, molecular interactions, and pharmacological implications.
Chemical Structure
The compound features a complex structure that integrates a phthalazinone moiety with an oxadiazole ring and a fluorophenyl group. Its chemical formula is C19H14FN3O2, and it has been synthesized through various methods, which may influence its biological properties.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound. The DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay demonstrated that it exhibits significant free radical scavenging activity. For instance, the IC50 value was found to be comparable to standard antioxidants like ascorbic acid. This suggests that the compound could be effective in mitigating oxidative stress-related disorders.
Compound | IC50 (µg/mL) |
---|---|
Ascorbic Acid | 81.02 |
This compound | 106.42 - 242.36 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. For example, docking simulations against protein tyrosine kinases revealed strong hydrogen bonding interactions with key amino acid residues. This indicates its potential as an inhibitor of these enzymes, which are often implicated in cancer progression.
Pharmacological Implications
The compound has been reported to possess various pharmacological activities:
- Antimicrobial : Exhibits activity against certain bacterial strains.
- Anti-inflammatory : Demonstrates potential in reducing inflammation in preclinical models.
- Antitumor : Preliminary data suggest efficacy against specific cancer cell lines.
Case Studies
- Antioxidant Efficacy : In a study assessing the antioxidant capacity of synthesized derivatives, this compound showed significant scavenging activity on DPPH radicals compared to other derivatives .
- Inhibition of Protein Kinases : Molecular docking studies indicated that the compound binds effectively to the active site of protein tyrosine kinases, suggesting a mechanism for its antitumor effects .
Properties
IUPAC Name |
4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN4O2/c23-15-8-6-7-14(13-15)20-24-21(29-26-20)19-17-11-4-5-12-18(17)22(28)27(25-19)16-9-2-1-3-10-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSYCRKZSQYJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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